2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne
Brand Name: Vulcanchem
CAS No.: 168105-32-6
VCID: VC21302200
InChI: InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

CAS No.: 168105-32-6

Cat. No.: VC21302200

Molecular Formula: C16H20O9

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne - 168105-32-6

Specification

CAS No. 168105-32-6
Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
IUPAC Name [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1
Standard InChI Key HAVBGJDVNNVPRE-ZVDSWSACSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structure

Basic Chemical Information

2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is a modified glucopyranose derivative characterized by an ethyne (acetylene) group at the C-2 position. This compound features a unique structural arrangement that combines carbohydrate chemistry with alkyne functionality. The basic chemical parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne

ParameterInformation
CAS Number168105-32-6
Molecular FormulaC₁₆H₂₀O₉
Molecular Weight356.32 g/mol
Synonym3,7-Anhydro-1,2-dideoxy-D-glycero-D-gulo-oct-1-ynitol tetraacetate

The compound features a β-D-glucopyranosyl core structure with acetyl groups attached at the 2, 3, 4, and 6 positions, creating a tetra-O-acetylated derivative . The presence of the ethyne functional group at the C-2 position distinguishes this compound from traditional acetylated glucose derivatives and provides it with unique chemical reactivity patterns.

Structural Characteristics

The structure of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne incorporates several key structural elements that contribute to its chemical behavior and potential applications. The β-configuration at the anomeric center indicates a specific stereochemical arrangement that influences the compound's three-dimensional structure and reactivity. This structural configuration contrasts with its alpha-isomer counterpart, 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl)ethyne, which possesses different stereochemistry at the anomeric position .

The tetra-O-acetylation pattern represents a common protective group strategy in carbohydrate chemistry, where the hydroxyl groups of the glucose ring are masked with acetyl groups. This protection serves multiple purposes, including increasing solubility in organic solvents, preventing unwanted side reactions, and directing the regioselectivity of subsequent chemical transformations.

Synthesis and Preparation Methods

Synthetic Pathway

The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne has been documented in the scientific literature, with a notable synthetic route starting from 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne . This synthetic approach involves the transformation of benzyl protective groups to acetyl groups, a common strategy in carbohydrate chemistry for modifying the properties of glycosides.

The reaction conditions reported for this transformation include the use of acetic anhydride as the acetylating agent, with boron trifluoride diethyl ether complex serving as the catalyst . The reaction proceeds over a period of 2.5 hours under carefully controlled conditions to achieve the desired product. This synthetic methodology was reported by Xu, Jinwang and colleagues in Helvetica Chimica Acta (1996), indicating that the synthesis of this compound has been established for several decades .

Reaction Yield and Efficiency

A significant aspect of the synthetic process for 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is its relatively high yield. According to the documented synthesis procedure, the reaction produces the target compound with an 84% yield . This high yield suggests that the synthetic pathway is efficient and potentially viable for scaled production if required for research or application purposes.

The efficiency of this synthesis is particularly relevant in the context of carbohydrate chemistry, where multi-step syntheses with varying yields are common due to the complexity of working with highly functionalized molecules containing multiple stereocenters. The reported high yield indicates a well-optimized synthetic protocol that minimizes side reactions and maximizes the conversion to the desired product.

Chemical Properties and Reactivity

Functional Group Analysis

The chemical reactivity of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is largely determined by its two primary functional features: the acetylated carbohydrate scaffold and the ethyne group. The terminal alkyne functionality represents a reactive site for various transformations, including click chemistry reactions, coupling reactions, and addition reactions. This reactivity profile makes the compound potentially valuable as a building block for more complex molecular structures.

The acetyl protective groups contribute to the compound's solubility profile, typically enhancing solubility in organic solvents while reducing water solubility compared to the unprotected glucose derivative. These acetyl groups can be selectively removed under appropriate conditions to reveal hydroxyl functionalities, allowing for further chemical modifications or for restoring water solubility in certain applications.

Comparison with Related Compounds

While specific comparative data for 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is limited in the provided search results, some insights can be gained by considering related compounds. For instance, the alpha-configuration isomer (2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl)ethyne) would likely exhibit different reactivity and binding patterns due to the altered stereochemistry at the anomeric center .

Other related tetra-O-acetylated glucose derivatives, such as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, have established roles as intermediates in glycosylation reactions and for the synthesis of beta-glucosides . This suggests potential applications for our target compound in similar synthetic pathways, particularly those that could exploit the unique reactivity of the ethyne group.

Research Context and Historical Development

Historical Research Context

The documented synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne appears in the scientific literature dating back to at least 1996, as evidenced by the work of Xu, Jinwang and colleagues published in Helvetica Chimica Acta . This positions the compound within the broader context of carbohydrate chemistry research during a period when interest in modified carbohydrates for various applications was expanding.

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